1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a cyclopentyl group, a methoxyphenoxyethyl group, and a pyrazolopyridine core
Preparation Methods
The synthesis of 1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrazolopyridine core through cyclization reactions, followed by the introduction of the cyclopentyl and methoxyphenoxyethyl groups via substitution reactions. Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that can be explored for drug development.
Medicine: Its unique structure could make it a candidate for therapeutic agents targeting specific diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds to 1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide include other pyrazolopyridine derivatives. These compounds may share similar structural features but differ in the substituents attached to the core structure. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-cyclopentyl-N-[2-(2-methoxyphenoxy)ethyl]-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-15-13-17(18-14-24-26(21(18)25-15)16-7-3-4-8-16)22(27)23-11-12-29-20-10-6-5-9-19(20)28-2/h5-6,9-10,13-14,16H,3-4,7-8,11-12H2,1-2H3,(H,23,27) |
InChI Key |
ZQRBEBLPSLTCMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCOC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.